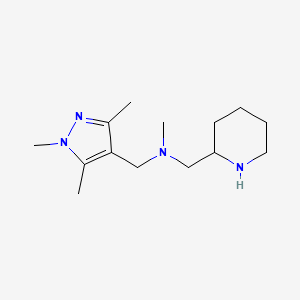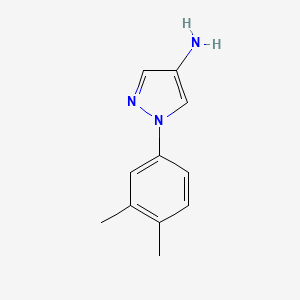
tert-Butyl 2-(3-ethoxy-2,3-dioxopropyl)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-etoxi-2,3-dioxopropil)pirrolidina-1-carboxilato de tert-butilo: es un compuesto orgánico que pertenece a la clase de carboxilatos de pirrolidina. Este compuesto se caracteriza por la presencia de un grupo tert-butilo, un grupo etoxi y un grupo dioxopropil unido a un anillo de pirrolidina. Se utiliza comúnmente como bloque de construcción en la síntesis orgánica y tiene diversas aplicaciones en la investigación científica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 2-(3-etoxi-2,3-dioxopropil)pirrolidina-1-carboxilato de tert-butilo generalmente implica la reacción de pirrolidina con cloroformiato de tert-butilo y acetoacetato de etilo. La reacción se lleva a cabo en condiciones básicas, a menudo utilizando una base como hidruro de sodio o carbonato de potasio. La reacción procede a través de la formación de un intermedio, que luego se trata con acetoacetato de etilo para producir el producto final .
Métodos de producción industrial: La producción industrial de este compuesto sigue rutas sintéticas similares, pero a mayor escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza del producto. El uso de reactores de flujo continuo y sistemas automatizados ayuda a escalar el proceso de producción de manera eficiente .
Análisis De Reacciones Químicas
Tipos de reacciones: El 2-(3-etoxi-2,3-dioxopropil)pirrolidina-1-carboxilato de tert-butilo experimenta varios tipos de reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como permanganato de potasio u óxido de cromo (VI).
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.
Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir en el grupo etoxi o en el grupo dioxopropil.
Reactivos y condiciones comunes:
Oxidación: Permanganato de potasio en medio ácido.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Hidruro de sodio en dimetilformamida (DMF).
Principales productos formados:
Oxidación: Formación de ácidos carboxílicos o cetonas.
Reducción: Formación de alcoholes o aminas.
Sustitución: Formación de derivados de pirrolidina sustituidos
Aplicaciones Científicas De Investigación
Química: En química, el 2-(3-etoxi-2,3-dioxopropil)pirrolidina-1-carboxilato de tert-butilo se utiliza como precursor en la síntesis de diversos compuestos orgánicos. Sirve como bloque de construcción para la síntesis de moléculas complejas y se utiliza en el desarrollo de nuevas metodologías sintéticas .
Biología: En la investigación biológica, este compuesto se utiliza en el estudio de los mecanismos enzimáticos y las interacciones proteína-ligando. También se utiliza en la síntesis de moléculas biológicamente activas y fármacos .
Medicina: En medicina, el 2-(3-etoxi-2,3-dioxopropil)pirrolidina-1-carboxilato de tert-butilo se utiliza en el desarrollo de nuevos medicamentos y agentes terapéuticos. Está involucrado en la síntesis de compuestos con actividad anticancerígena, antiviral y antibacteriana potencial .
Industria: En el sector industrial, este compuesto se utiliza en la producción de productos químicos y materiales especiales. También se utiliza en el desarrollo de nuevos catalizadores y polímeros .
Mecanismo De Acción
El mecanismo de acción del 2-(3-etoxi-2,3-dioxopropil)pirrolidina-1-carboxilato de tert-butilo implica su interacción con objetivos moleculares específicos. El compuesto puede actuar como un inhibidor o activador de enzimas, dependiendo de su estructura y grupos funcionales. También puede interactuar con proteínas y ácidos nucleicos, afectando su función y actividad. Las vías involucradas en su mecanismo de acción incluyen la inhibición enzimática, la unión proteína-ligando y la modulación de las vías de señalización celular .
Comparación Con Compuestos Similares
Compuestos similares:
- 4-(2-etoxi-2-oxoetilidene)piperidina-1-carboxilato de tert-butilo
- 3-(2-etoxi-2-oxoetilidene)azetidina-1-carboxilato de tert-butilo
- 4-[(E)-but-1-en-3-in-1-il]-3-{[tert-butil(dimetil)silil]oxi}-1H-indol-1-carboxilato de tert-butilo .
Singularidad: El 2-(3-etoxi-2,3-dioxopropil)pirrolidina-1-carboxilato de tert-butilo es único debido a su combinación específica de grupos funcionales y su capacidad de experimentar una amplia gama de reacciones químicas. Su versatilidad en aplicaciones sintéticas y su potencial en diversos campos de investigación lo convierten en un compuesto valioso en estudios científicos .
Propiedades
Fórmula molecular |
C14H23NO5 |
|---|---|
Peso molecular |
285.34 g/mol |
Nombre IUPAC |
tert-butyl 2-(3-ethoxy-2,3-dioxopropyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H23NO5/c1-5-19-12(17)11(16)9-10-7-6-8-15(10)13(18)20-14(2,3)4/h10H,5-9H2,1-4H3 |
Clave InChI |
NPNKHBAJQWTALS-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=O)CC1CCCN1C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(1H-Benzo[d][1,2,3]triazol-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B11782605.png)












